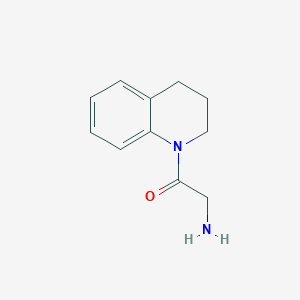

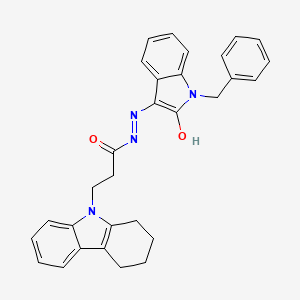

2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as DQE, is an organic compound with a molecular formula of C10H10N2O. It is a heterocyclic aromatic compound with a quinoline ring structure. DQE is a colorless, odorless, and crystalline solid that is insoluble in water but soluble in organic solvents. It is a versatile compound that has a wide range of uses in pharmaceuticals, cosmetics, and other industries.

Applications De Recherche Scientifique

Synthesis and Complexation in Chemistry

- Synthesis of Complexes: Mono- and dinuclear Ni(II) complexes were synthesized using quinazoline-type ligands, including derivatives similar to 2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone. These complexes were characterized by various spectroscopic techniques and exhibited unique geometric features (Chai et al., 2017).

Studies in Molecular Structure

- Density Functional Theory (DFT) Calculations: DFT calculations were conducted on a novel compound derived from 2-aminochromone-3-carboxaldehyde and 4-hydroxy-1-methylquinolin-2(1H)-one, showcasing its electronic structure and optical properties (Halim & Ibrahim, 2017).

Antimicrobial Studies

- Antimicrobial Activity: Derivatives of quinoline, which structurally relate to 2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, demonstrated antimicrobial activity in studies. This includes research on 3-heteroarylthioquinoline derivatives with significant in vitro activity against Mycobacterium tuberculosis (Chitra et al., 2011).

Eco-Friendly Synthesis

- Eco-Friendly Synthesis Approaches: An eco-friendly method was developed for converting 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides, involving 2-aminobenzaldehyde and 1-(2-aminophenyl)ethanone, closely related to the target compound (Samandram et al., 2021).

Cytotoxic and Fluorescence Studies

- Cytotoxic and Fluorescence Properties: 3-Hydroxyquinolin-4(1H)-one derivatives, related to the target molecule, were synthesized and evaluated for cytotoxic activity against various cancer cell lines. Their fluorescence properties were also studied (Kadrić et al., 2014).

Synthesis of Pharmaceutical Compounds

- Synthesis of Medicinal Compounds: Research on the synthesis of N-type calcium channel blockers for neuropathic pain involved derivatives of tetrahydroisoquinoline, which are structurally similar to 2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (Ogiyama et al., 2015).

Propriétés

IUPAC Name |

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVLPANXRRNFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)

![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)

![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)

![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)

![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)